5-(2-Triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylic acid
Overview
Description
“5-(2-Triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylic acid” is an organic compound . It belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
The synthesis of “5-(2-Triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylic acid” has been characterized in terms of its structure and properties . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues . In some solutions, the title compound isomerizes with the formation of the corresponding 3-hydroxybenzoxaborole .Molecular Structure Analysis
The molecular formula of “5-(2-Triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylic acid” is C12H7F3O3 . Its average mass is 256.177 Da and its monoisotopic mass is 256.034729 Da .Chemical Reactions Analysis
The title compound has been used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . It has also been used in the synthesis of 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2-Triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylic acid” include a molecular formula of C12H7F3O3, an average mass of 256.177 Da, and a monoisotopic mass of 256.034729 Da .Safety And Hazards
The safety data sheet for a similar compound, 2-Fluoro-5-(trifluoromethyl)benzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
The antimicrobial activity of the title compound was investigated in vitro, showing moderate action against Candida albicans . The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . In case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) . The results confirm the potential of 2-formylphenylboronic acids as antibacterial agents and give a hint of their possible mechanism of action .
properties
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]-1,3,4-thiadiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O2S/c11-10(12,13)6-4-2-1-3-5(6)7-14-15-8(18-7)9(16)17/h1-4H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIOUISFJBYHRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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